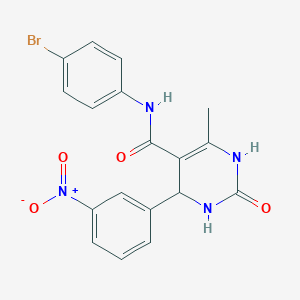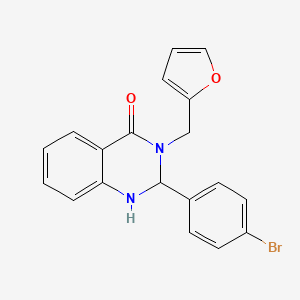![molecular formula C14H23Cl2NO B4892397 N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride, also known as Pindolol, is a non-selective beta-blocker drug that is commonly used to treat high blood pressure, angina, and heart failure. It was first synthesized in the 1960s and has been extensively studied for its biochemical and physiological effects.
作用機序
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride reduces the effects of the hormone adrenaline and other stress hormones on the body. This leads to a decrease in heart rate and blood pressure, which can be beneficial in treating high blood pressure and other cardiovascular conditions.
Biochemical and Physiological Effects
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, decrease blood pressure, and improve glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been shown to have anxiolytic and antidepressant effects, although the mechanisms behind these effects are not yet fully understood.
実験室実験の利点と制限
One advantage of using N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its well-established mechanism of action. Because it has been extensively studied, researchers can be confident in its effects and use it as a reliable tool for studying beta-adrenergic receptors. However, one limitation of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride is that it is a non-selective beta-blocker, meaning that it blocks all beta-adrenergic receptors in the body. This can make it difficult to study the specific effects of individual receptor subtypes.
将来の方向性
There are several potential future directions for research on N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its use in treating psychiatric disorders, such as anxiety and depression. Researchers are also investigating the potential use of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in combination with other drugs for the treatment of various cardiovascular conditions. Additionally, there is ongoing research into the development of more selective beta-blockers that can target specific receptor subtypes in the body.
合成法
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride can be synthesized through a multistep process starting with 2-chloro-5-methylphenol and propylene oxide. The resulting intermediate is then reacted with n-butylamine to form N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. The final product is obtained as a hydrochloride salt.
科学的研究の応用
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been widely used in scientific research for its ability to block beta-adrenergic receptors. It has been used to study the effects of beta-blockers on various physiological processes, including heart rate, blood pressure, and glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been investigated for its potential use in treating psychiatric disorders, such as anxiety and depression.
特性
IUPAC Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-3-4-8-16-9-5-10-17-14-11-12(2)6-7-13(14)15;/h6-7,11,16H,3-5,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKOOAPHXYVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC(=C1)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892410.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
